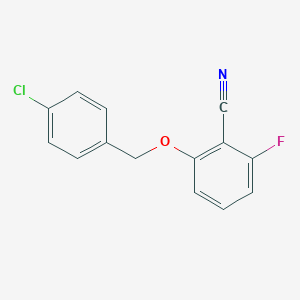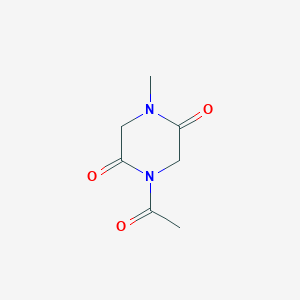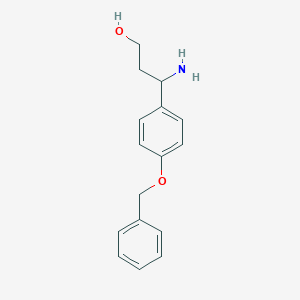![molecular formula C6H5N3O B070278 1H-pyrazolo[3,4-b]pyridin-1-ol CAS No. 159487-16-8](/img/structure/B70278.png)
1H-pyrazolo[3,4-b]pyridin-1-ol
描述
1H-Pyrazolo[3,4-b]pyridin-1-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
准备方法
The synthesis of 1H-pyrazolo[3,4-b]pyridin-1-ol can be achieved through various synthetic routes. One common method involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, resulting in high yields and enantioselectivity . Another approach includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . Industrial production methods often involve similar synthetic strategies but are optimized for large-scale production, ensuring high purity and yield.
化学反应分析
1H-Pyrazolo[3,4-b]pyridin-1-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or pyridine rings.
Common reagents used in these reactions include acetic anhydride, phosphorus oxychloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1H-Pyrazolo[3,4-b]pyridin-1-ol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1H-pyrazolo[3,4-b]pyridin-1-ol involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can regulate signal transduction pathways involved in cell proliferation, differentiation, and survival . This makes it a promising candidate for the development of targeted therapies for cancer and other diseases.
相似化合物的比较
1H-Pyrazolo[3,4-b]pyridin-1-ol can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-c]pyridine: Another member of the pyrazolopyridine family with a different ring fusion pattern.
1H-Pyrazolo[4,3-b]pyridine: Similar in structure but with different substitution patterns and biological activities.
1H-Pyrazolo[1,5-a]pyridine: Known for its unique chemical properties and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific ring fusion and substitution patterns, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-hydroxypyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-9-6-5(4-8-9)2-1-3-7-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNGLGRPIMOUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

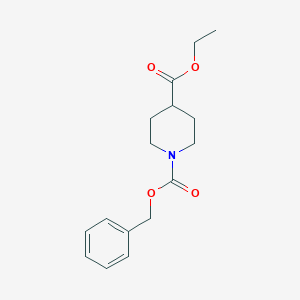
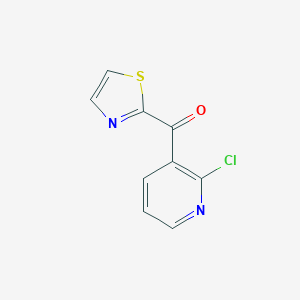
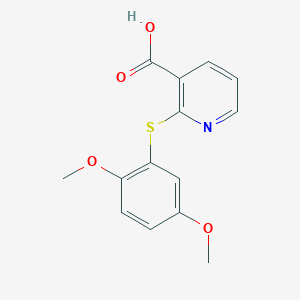
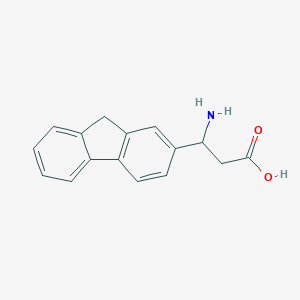
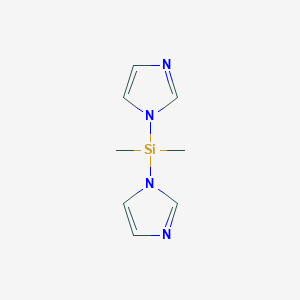
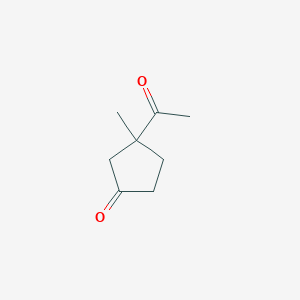
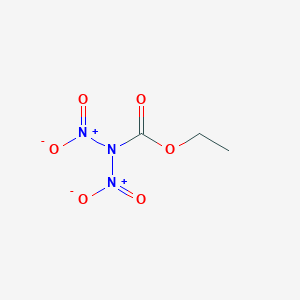
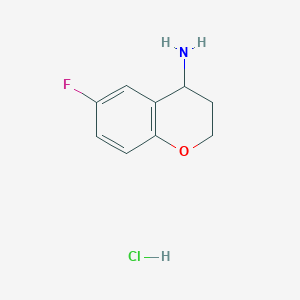
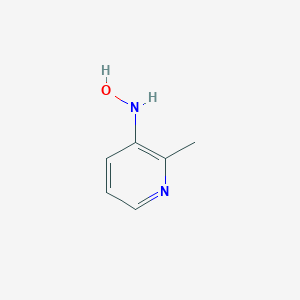
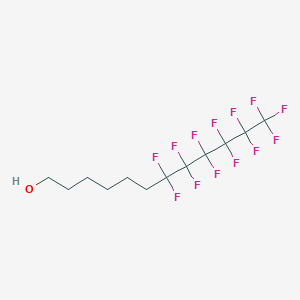
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)
